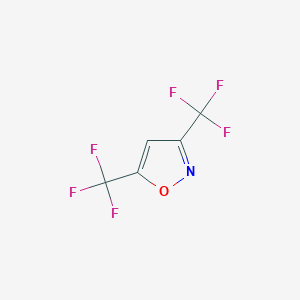

3,5-Bis(trifluoromethyl)isoxazole

Description

Significance of Perfluorinated Heterocycles in Advanced Organic Synthesis

Perfluoroalkyl and polyfluoroalkyl substances (PFAS) are aliphatic compounds where hydrogen atoms have been replaced by fluorine. nih.gov This substitution imparts unique and valuable characteristics. The carbon-fluorine bond is exceptionally strong, lending high thermal and chemical stability to the molecule. nih.gov In the context of medicinal chemistry and materials science, the introduction of fluorine can significantly alter a compound's physicochemical properties. researchgate.netnih.gov

Fluorinated heterocycles, a subset of PFAS, are of particular interest. These compounds are integral to a significant portion of the pharmaceutical industry, with fluorinated molecules comprising about 30% of the drug market. olemiss.edu The presence of fluorine can enhance metabolic stability and improve drug uptake by increasing lipophilicity. olemiss.edumdpi.com This makes fluorinated heterocycles attractive scaffolds for developing new therapeutic agents. nih.govacs.org The pursuit of efficient synthetic routes to these molecules is a major focus of current research, aiming to overcome the challenges posed by fluorine's high electronegativity. olemiss.edu

The Isoxazole (B147169) Core: A Privileged Scaffold in Heterocyclic Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govnih.gov This designation stems from its frequent appearance in a wide array of commercially available drugs and biologically active compounds. nih.govnih.gov The isoxazole moiety's two electronegative heteroatoms enable hydrogen bond donor-acceptor interactions, contributing to its desirable pharmacological profile. sci-hub.senih.gov

The versatility of the isoxazole core is evident in its presence in drugs with diverse therapeutic applications, including antibiotics like sulfamethoxazole, the GABAA agonist muscimol, the COX-2 inhibitor parecoxib, and the immunosuppressant leflunomide. nih.gov Beyond pharmaceuticals, isoxazole derivatives are also important components in various synthetic materials. nih.gov Consequently, the development of novel and environmentally friendly synthetic methods for creating functionalized isoxazoles is a significant and ongoing endeavor in chemical research. nih.govnih.gov A primary synthetic route involves the [3+2] cycloaddition reaction between an alkyne and a nitrile oxide. koreascience.krbeilstein-journals.org

Strategic Importance of Trifluoromethyl Moieties in Molecular Design

The trifluoromethyl (-CF3) group is a powerful tool in molecular design, widely employed to enhance the properties of organic molecules for therapeutic applications. mdpi.comnih.gov Its incorporation can profoundly influence a molecule's lipophilicity, metabolic stability, binding selectivity, and bioavailability. mdpi.comnih.gov The -CF3 group is one of the most lipophilic substituents used in drug design and is known to be bulkier than a methyl group. mdpi.com

The high metabolic stability conferred by the trifluoromethyl group is due to the strength of the C-F bond. mdpi.com This stability makes it a common replacement for metabolically vulnerable methyl groups. wikipedia.org Furthermore, the strong electron-withdrawing nature of the -CF3 group can significantly alter the electronic properties of aromatic rings and lower the basicity of nearby functional groups. mdpi.comwikipedia.org This modulation of electronic character is a key strategy in optimizing a drug candidate's interaction with its biological target. The importance of this functional group has spurred a great deal of research into developing efficient and cost-effective trifluoromethylation methods. hovione.com

Table 1: Comparison of Key Properties Influenced by Trifluoromethyl Group Incorporation

| Property | Influence of Trifluoromethyl (-CF3) Group | Scientific Rationale |

| Lipophilicity | Increased | Enhances membrane permeability and in vivo transport. mdpi.com |

| Metabolic Stability | Increased | Due to the high bond dissociation energy of the C-F bond. mdpi.com |

| Binding Affinity | Modulated | Alters electronic properties and can engage in specific interactions. nih.gov |

| Acidity/Basicity | Increases acidity of neighboring groups/Lowers basicity | Strong electron-withdrawing effect. wikipedia.org |

Overview of Research Trajectories for Fluorinated Isoxazoles

Research into fluorinated isoxazoles is driven by the synergistic benefits of combining the isoxazole core with fluorine's unique properties. researchgate.net These compounds are not only recognized for their pharmacological and agrochemical potential but also serve as valuable precursors for synthesizing other potent biological agents. researchgate.net

Current research focuses on several key areas:

Novel Synthetic Methods: A major thrust is the development of efficient, regioselective, and environmentally benign methods for synthesizing fluorinated isoxazoles. beilstein-journals.orgnih.govnih.gov This includes metal-free approaches and the use of novel fluorinating agents. researchgate.netnih.gov For instance, recent developments have shown the synthesis of 4-(trifluoromethyl)isoxazoles from α,β-unsaturated carbonyls using CF3SO2Na as the trifluoromethyl source in a metal-free cascade reaction. organic-chemistry.org

Regiospecific Synthesis: Achieving precise control over the placement of substituents on the isoxazole ring is crucial for structure-activity relationship studies. Research has focused on methods to selectively synthesize specific isomers, such as 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459) versus its 5-phenyl-3-(trifluoromethyl) regioisomer. researchgate.net

Mechanistic Studies: Understanding the reaction mechanisms that lead to the formation of fluorinated isoxazoles is essential for optimizing existing methods and designing new ones. researchgate.net This includes studying the isomerization of isoxazoles and their use as reactive intermediates. spbu.ru

Applications in Medicinal Chemistry: A significant research trajectory involves designing and synthesizing novel fluorinated isoxazoles as potential therapeutic agents. nih.gov For example, the introduction of a trifluoromethyl group into an isoxazole-based anti-cancer agent was shown to increase its activity nearly eightfold. nih.gov

The continued exploration of fluorinated isoxazoles, including building blocks like 3,5-Bis(trifluoromethyl)isoxazole, holds great promise for the discovery of new molecules with enhanced performance in medicine, agriculture, and materials science. nih.govnih.gov

Structure

3D Structure

Properties

IUPAC Name |

3,5-bis(trifluoromethyl)-1,2-oxazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5HF6NO/c6-4(7,8)2-1-3(13-12-2)5(9,10)11/h1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IQBXWRQAJNQQMP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(ON=C1C(F)(F)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5HF6NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3,5 Bis Trifluoromethyl Isoxazole and Analogous Fluorinated Isoxazoles

Foundational Approaches to Isoxazole (B147169) Ring Formation

The construction of the isoxazole ring is predominantly achieved through two main strategies: 1,3-dipolar cycloaddition reactions and cyclocondensation reactions. beilstein-journals.orgresearchgate.net

1,3-Dipolar cycloaddition is a powerful and widely utilized method for synthesizing five-membered heterocyclic rings, including isoxazoles. wikipedia.orgnih.govrsc.orgbeilstein-journals.orgresearchgate.netnih.govnih.gov This reaction involves the combination of a 1,3-dipole with a dipolarophile, which is typically an alkene or an alkyne. wikipedia.org

The most common 1,3-dipolar cycloaddition for isoxazole synthesis involves the reaction of a nitrile oxide with an alkyne or an alkene. nih.govyoutube.comrsc.orgbeilstein-journals.orgresearchgate.netnih.govorganic-chemistry.org The reaction with an alkyne leads to the formation of an isoxazole, while an alkene yields an isoxazoline (B3343090), which can subsequently be oxidized to an isoxazole. mdpi.com This method is highly valued for its efficiency and frequent high regioselectivity. organic-chemistry.orgrsc.org

Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions for Isoxazole Synthesis

| 1,3-Dipole | Dipolarophile | Product | Catalyst/Conditions | Reference |

| Trifluoroacetonitrile (B1584977) Oxide | Phenylacetylene | 5-phenyl-3-(trifluoromethyl)isoxazole | Et3N, Et2O | rsc.org |

| Trifluoroacetonitrile Oxide | 5-Hexynenitrile | 4-(3-(trifluoromethyl)isoxazol-5-yl)butanenitrile | Et3N, Et2O | rsc.org |

| Arylnitrile Oxides | Propargyl-substituted dihydroisoindolin-1-one | 3,5-disubstituted isoxazoles | CuI or Ag2CO3 | nih.gov |

| Nitrile Oxides | Terminal Alkynes | 3,5-disubstituted isoxazoles | Hypervalent Iodine | rsc.org |

| Nitrile Oxides | Alkynylboronates | Isoxazoleboronic esters | - | rsc.org |

Trifluoroacetonitrile oxide (CF₃CNO) is a key intermediate for the synthesis of 3-trifluoromethylated isoxazoles. nih.gov However, its precursor, trifluoroacetonitrile (CF₃CN), is a toxic and difficult-to-handle gas. chemistryviews.orgwikipedia.org To circumvent this issue, methods for the in situ generation of trifluoroacetonitrile oxide from more stable precursors have been developed.

One common method involves the dehydrohalogenation of trifluoroacetohydroximoyl halides. For example, trifluoroacetohydroximoyl bromide can be treated with a base like triethylamine (B128534) to generate trifluoroacetonitrile oxide, which is then immediately trapped by a dipolarophile present in the reaction mixture. rsc.orgrsc.org

Another approach utilizes 2,2,2-trifluoroacetaldehyde O-(aryl)oxime as a precursor. This compound releases trifluoroacetonitrile under mild basic conditions, which can then be used in subsequent reactions. chemistryviews.org Hypervalent iodine reagents have also been employed to oxidize aldoximes, including those that can generate trifluoroacetonitrile oxide, to nitrile oxides under mild conditions. rsc.orgmdpi.com

The regioselectivity of the 1,3-dipolar cycloaddition between a nitrile oxide and an unsymmetrical alkyne or alkene is a crucial aspect, determining which of the two possible regioisomers is formed. In the synthesis of 3,5-disubstituted isoxazoles, the reaction of a nitrile oxide with a terminal alkyne generally proceeds with high regioselectivity, leading predominantly to the 3,5-disubstituted product. rsc.orgresearchgate.netnih.gov

For instance, the reaction of trifluoroacetonitrile oxide with a terminal alkyne typically yields the 3-(trifluoromethyl)isoxazole (B8813419) derivative. rsc.org This regioselectivity can often be explained by Frontier Molecular Orbital (FMO) theory, where the interaction between the Highest Occupied Molecular Orbital (HOMO) of the dipole and the Lowest Unoccupied Molecular Orbital (LUMO) of the dipolarophile (or vice-versa) dictates the orientation of the addition. mdpi.com

However, in some cases, particularly with internal alkynes or electronically biased substrates, mixtures of regioisomers can be obtained. researchgate.net The use of catalysts, such as copper(I), can enhance the regioselectivity of these cycloadditions. beilstein-journals.org

A well-established method for the synthesis of 3-trifluoromethyl-5-substituted isoxazoles involves the reaction of trifluoroacetohydroximoyl bromide with various substituted terminal alkynes. rsc.org The reaction is typically carried out in the presence of a base, such as triethylamine, which facilitates the in situ formation of trifluoroacetonitrile oxide. This dipole then undergoes a [3+2] cycloaddition with the alkyne to afford the desired isoxazole. This method has been successfully applied to a range of terminal alkynes bearing both aryl and alkyl substituents. rsc.org

Nitrile Oxide Cycloadditions with Alkynes and Alkenes

Cyclocondensation Reactions

Cyclocondensation reactions provide an alternative route to the isoxazole ring system. beilstein-journals.org These reactions typically involve the condensation of a 1,3-dicarbonyl compound or a related species with hydroxylamine (B1172632). nih.govmdpi.comelsevierpure.com

For the synthesis of fluorinated isoxazoles, a fluorinated 1,3-dicarbonyl compound is required. For example, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine leads to the formation of 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459) after dehydration of the initial cycloadduct. elsevierpure.com This approach offers a direct way to introduce the trifluoromethyl group at the 5-position of the isoxazole ring.

Another cyclocondensation approach involves the reaction of α,β-unsaturated ketones bearing a leaving group at the β-position with sodium azide (B81097). While this method uses sodium azide, the reaction proceeds through a mechanism that ultimately leads to the formation of the isoxazole ring. For instance, 3-chloro-1-phenyl-4,4,4-trifluorobut-2-en-1-one reacts with sodium azide to yield 5-phenyl-3-(trifluoromethyl)isoxazole. elsevierpure.com

Reactions of β-Dicarbonyl Compounds with Hydroxylamine

Reactions Involving Sodium Azide with Halogenated Precursors

An alternative and powerful strategy for synthesizing 5-trifluoromethylisoxazoles involves the reaction of trifluoromethyl-substituted ynones (CF3-ynones) with sodium azide (NaN3). mdpi.com This method is particularly noteworthy for its chemoselectivity, which can be controlled by the reaction conditions. When CF3-ynones react with sodium azide in ethanol (B145695), the primary products are 4-trifluoroacetyltriazoles. However, under acid catalysis, the reaction pathway switches to selectively produce 5-trifluoromethylisoxazoles. This acid-switchable procedure offers a versatile route to either triazole or isoxazole scaffolds from the same set of precursors. The reaction is sensitive to the electronic nature of substituents on the ynone, with electron-withdrawing groups on an aryl ring generally favoring the formation of the isoxazole product under acidic conditions. mdpi.com

Table 3: Acid-Switchable Synthesis of 5-CF3-Isoxazoles

| Precursor | Reagents | Conditions | Product | Yield | Reference |

| CF3-Ynone | NaN3, Acid | n-Heptane, Reflux | 5-CF3-Isoxazole | 26-51% | mdpi.com |

| Aryl CF3-Ynone (electron-withdrawing group) | NaN3, Acid | n-Heptane, Reflux | 5-CF3-Isoxazole | 48% | |

| Alkyl-substituted CF3-Ynone | NaN3, Acid | n-Heptane, Reflux | 5-CF3-Isoxazole | 33-51% |

Targeted Introduction of Trifluoromethyl Groups into Isoxazole Scaffolds

Late-stage functionalization, where key structural motifs are introduced at a late step in a synthetic sequence, is a highly valuable strategy in chemical synthesis. For fluorinated heterocycles, this involves the direct introduction of a trifluoromethyl group onto a pre-formed isoxazole ring.

Direct Trifluoromethylation Strategies

Direct trifluoromethylation of aromatic systems, including isoxazoles, presents a significant challenge. Recently, novel methods have been developed to access synthetically challenging 4-(trifluoromethyl)isoxazoles from readily available chalcones using sodium triflinate (CF3SO2Na) as the source of the CF3 group. rsc.orgnih.gov This approach overcomes many limitations of previous methods. nih.gov Another strategy involves the activation of the isoxazole ring to facilitate nucleophilic attack by a trifluoromethylating agent.

The Ruppert-Prakash reagent, trimethyl(trifluoromethyl)silane (Me3SiCF3), is one of the most widely used reagents for nucleophilic trifluoromethylation. sigmaaldrich.comwikipedia.org However, its application to relatively unreactive aromatic systems like isoxazoles requires activation of the ring. A successful strategy involves the introduction of a strong electron-withdrawing group, such as a nitro (NO2) or triflyl (SO2CF3) group, at the 4-position of the isoxazole. nih.gov This activation renders the 5-position of the isoxazole sufficiently electrophilic to undergo nucleophilic attack by the CF3 anion generated from the Ruppert-Prakash reagent. nih.gov This method has been used to achieve the first direct trifluoromethylation of aromatic isoxazoles, providing access to highly functionalized 5-(trifluoromethyl)-2-isoxazoline derivatives in high yields and with excellent diastereoselectivities. nih.gov

Table 4: Direct Trifluoromethylation of Activated Isoxazoles

| Isoxazole Substrate | Activating Group | Reagent | Product | Reference |

| 3,5-Diaryl Isoxazole | 4-Triflyl (SO2CF3) | Me3SiCF3 | 3,5-Diaryl-5-(trifluoromethyl)-4-triflyl-2-isoxazoline | nih.gov |

| 3-Aryl-5-styryl Isoxazole | 4-Triflyl (SO2CF3) | Me3SiCF3 | 3-Aryl-5-styryl-5-(trifluoromethyl)-4-triflyl-2-isoxazoline | nih.gov |

| Aromatic Isoxazole | 4-Nitro (NO2) | Me3SiCF3 | 5-(Trifluoromethyl) Isoxazoline derivative | nih.gov |

Trifluoromethyloximation/Cyclization/Elimination of α,β-Unsaturated Carbonyls

A metal-free, cascade reaction offers a direct route to 4-(trifluoromethyl)isoxazoles from readily available α,β-unsaturated carbonyl compounds. organic-chemistry.orgacs.orgnih.gov This strategy involves trifluoromethyloximation, cyclization, and elimination in a single operational sequence. organic-chemistry.org The process utilizes sodium triflinate (CF3SO2Na) as the trifluoromethyl source and tert-butyl nitrite (B80452) (tBuONO) as both an oxidant and a source of the nitrogen and oxygen atoms for the isoxazole ring. organic-chemistry.orgacs.org

The reaction proceeds via a radical pathway, initiated by the oxidation of CF3SO2Na. organic-chemistry.org This method demonstrates good functional group tolerance and provides moderate to excellent yields of the desired 4-(trifluoromethyl)isoxazoles. organic-chemistry.org The reaction is typically carried out in dimethyl sulfoxide (B87167) (DMSO) under sealed conditions, where the in-situ pressure facilitates product formation. organic-chemistry.org A variety of α,β-unsaturated ketones and aldehydes have been successfully converted to their corresponding isoxazole derivatives using this method. organic-chemistry.orgacs.org

This approach is notable for its use of inexpensive and commercially available reagents and its avoidance of metal catalysts, presenting a more sustainable alternative to some traditional synthetic methods. organic-chemistry.orgacs.org The utility of this methodology has been demonstrated through the synthesis of a trifluoromethyl analog of an anticancer agent and the diversification of 5-alkenyl-4-(trifluoromethyl)isoxazoles into biheteroaryl structures. organic-chemistry.orgnih.gov

Incorporation of Trifluoromethyl-Containing Building Blocks

A primary strategy for the synthesis of fluorinated isoxazoles involves the use of precursors that already contain one or more trifluoromethyl groups. This approach ensures the precise placement of the CF3 moiety in the final heterocyclic structure.

Trifluoromethyl β-Dicarbonyls as Precursors

Trifluoromethyl-β-dicarbonyl compounds are versatile synthons in the synthesis of various heterocyclic compounds, including isoxazoles. researchgate.net The classical approach to isoxazole synthesis involves the condensation of a 1,3-dicarbonyl compound with hydroxylamine. youtube.com When a trifluoromethyl-β-dicarbonyl, such as 4,4,4-trifluoro-1-phenyl-1,3-butanedione, reacts with hydroxylamine, it can lead to the formation of trifluoromethyl-substituted isoxazoles. elsevierpure.comresearchgate.net

The reaction proceeds through the initial formation of an imine between the amine of hydroxylamine and one of the carbonyl groups, followed by an intramolecular attack of the hydroxyl group on the second carbonyl, and subsequent dehydration to form the aromatic isoxazole ring. youtube.com The regioselectivity of this reaction, determining whether the 3- or 5-substituted isomer is formed, can be influenced by the reaction conditions and the nature of the substituents on the β-dicarbonyl precursor. For instance, the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine has been reported to yield 5-hydroxy-3-phenyl-5-(trifluoromethyl)-4,5-dihydroisoxazole, which is then dehydrated to 3-phenyl-5-(trifluoromethyl)isoxazole. elsevierpure.comresearchgate.net

A method for the synthesis of 3,4,5-trisubstituted isoxazoles in an aqueous medium under mild basic conditions has also been developed, utilizing the [3+2] cycloaddition of nitrile oxides with β-dicarbonyl compounds. beilstein-journals.org While this method generally produces lower yields for trifluoromethyl-substituted isoxazoles compared to their methyl-substituted counterparts, it offers an environmentally friendly route to these structures. beilstein-journals.org

Trifluoromethyl Aldoximes

Trifluoromethyl aldoximes are valuable precursors for the synthesis of 3-trifluoromethyl-substituted isoxazolines and isoxazoles. nih.govnih.govd-nb.info A one-pot, metal-free procedure has been developed that involves the oxidation of trifluoromethyl aldoxime to generate trifluoroacetonitrile oxide in situ. nih.govd-nb.info This highly reactive intermediate then undergoes a 1,3-dipolar cycloaddition with various dipolarophiles, such as alkenes or alkynes, to yield the corresponding 3-trifluoromethyl-2-isoxazolines or 3-trifluoromethylisoxazoles, respectively. nih.govresearchgate.net

The oxidation of the trifluoromethyl aldoxime is typically achieved using (diacetoxyiodo)benzene (B116549) (DIB) under mild conditions. nih.govd-nb.info This method demonstrates complete regioselectivity, with the cycloaddition of trifluoroacetonitrile oxide to terminal olefins leading exclusively to 5-substituted-3-trifluoromethyl-2-isoxazolines. nih.govbeilstein-journals.org The reaction tolerates a range of functional groups on the dipolarophile. nih.gov

Historically, the preparation of these compounds involved a multi-step procedure starting with the halogenation of trifluoromethyl aldoxime to form a volatile trifluoroacetohydroxamoyl halide, which was then treated with a base to generate the nitrile oxide. d-nb.infobeilstein-journals.org The one-pot protocol offers a simpler and more efficient alternative. nih.govd-nb.info

CF3-Ynones and Sodium Azide for 5-CF3-Isoxazoles

An intriguing and switchable synthesis allows for the selective formation of either 4-trifluoroacetyltriazoles or 5-CF3-isoxazoles from the reaction of CF3-ynones with sodium azide (NaN3). x-mol.commdpi.comnih.gov The chemoselectivity of this reaction is controlled by the presence or absence of an acid catalyst. mdpi.comnih.govresearchgate.net

In the absence of an acid, the reaction of CF3-ynones with sodium azide in ethanol predominantly yields 4-trifluoroacetyltriazoles. mdpi.comnih.gov However, when the reaction is conducted in the presence of an acid, the formation of 5-CF3-isoxazoles is observed. mdpi.comnih.gov This acid-catalyzed pathway provides a direct route to 5-trifluoromethyl-substituted isoxazoles. The yields of the isoxazoles are sensitive to the electronic nature of the substituents on the aryl ring of the CF3-ynone, with electron-withdrawing groups generally favoring higher yields. mdpi.com The reaction has been successfully applied to both aryl- and alkyl-substituted CF3-ynones. mdpi.com

Density Functional Theory (DFT) calculations have been employed to support the proposed reaction mechanism and to understand the basis for the acid-switchable chemoselectivity. mdpi.comnih.gov This method offers a synthetically useful and scalable procedure for accessing these important fluorinated heterocycles. mdpi.com

Late-Stage Fluorination and Deoxofluorination Strategies

Introducing fluorine atoms at a later stage of the synthesis provides an alternative approach to constructing fluorinated isoxazoles. These methods are particularly useful for creating analogs of existing compounds or for synthesizing molecules where the direct incorporation of fluorinated building blocks is challenging.

Ring-Opening Fluorination of Isoxazoles Using Electrophilic Fluorinating Agents

A novel ring-opening fluorination of isoxazoles has been developed, which allows for the introduction of a fluorine atom with concomitant cleavage of the isoxazole ring. nih.govacs.orgchemrxiv.orgacs.org This reaction involves treating an isoxazole with an electrophilic fluorinating agent, such as Selectfluor®. nih.govacs.orgorganic-chemistry.org The process leads to the formation of tertiary fluorinated carbonyl compounds, specifically α-fluorocyanoketones. nih.govacs.orgacs.org

The proposed mechanism involves an initial electrophilic fluorination of the isoxazole ring, followed by deprotonation, which triggers the ring opening via cleavage of the N-O bond. acs.orgresearchgate.net For this reaction to be successful, the isoxazole must be substituted at the C4-position. organic-chemistry.org The reaction is typically carried out under mild conditions and exhibits good tolerance for various functional groups. nih.govacs.org

This strategy provides access to a diverse range of complex fluorine-containing compounds from readily available isoxazole precursors. nih.govacs.org The resulting α-fluorocyanoketones can be further transformed into other valuable fluorinated molecules. nih.govacs.org

Catalytic Approaches in Isoxazole Synthesis

The synthesis of isoxazoles, including fluorinated variants, has been significantly advanced through the use of catalytic systems. These approaches often provide milder reaction conditions, higher yields, and greater control over the reaction outcome compared to classical methods. Both metal-based and metal-free catalysts have proven effective in constructing the isoxazole core.

Metal-Catalyzed Methods (e.g., Cu(I), Au(I), Pd(II))

Transition metal catalysis is a cornerstone of modern organic synthesis, and its application to isoxazole formation is well-documented. Catalysts based on copper, gold, and palladium are particularly prominent, each offering distinct advantages in promoting the key bond-forming reactions.

Copper(I)-Catalyzed Synthesis: Copper(I) catalysts are widely employed for the [3+2] cycloaddition of nitrile oxides with alkynes, a fundamental route to 3,5-disubstituted isoxazoles. acs.org This method is valued for its operational simplicity and high regioselectivity, often allowing for one-pot procedures where the nitrile oxide is generated in situ from an aldoxime, thus avoiding the isolation of unstable intermediates. acs.orgorganic-chemistry.org For the synthesis of fluorinated analogues, a one-pot protocol using copper catalysis allows for the construction of fluoroalkylated isoxazoles directly from commercially available amines and alkynes. acs.orgorganic-chemistry.org This process is noted for its mild conditions, broad functional group tolerance, and scalability. acs.orgorganic-chemistry.org The mechanism can involve the trapping of a copper carbenoid with a nitrosonium ion in an unprecedented cascade sequence. acs.org While highly effective for terminal alkynes, copper catalysts are generally less suited for the synthesis of 3,4,5-trisubstituted isoxazoles from internal alkynes at room temperature. nih.gov

Gold(I)-Catalyzed Synthesis: Gold catalysts, particularly Au(I) and Au(III), have emerged as powerful tools for synthesizing isoxazoles through the cycloisomerization of α,β-acetylenic oximes. organic-chemistry.org A significant advancement in the synthesis of fluorinated isoxazoles is the gold-catalyzed tandem protocol involving the intramolecular cyclization of 2-alkynone O-methyl oximes followed by an electrophilic fluorination step. researchgate.netacs.org This one-pot cascade route produces 4-fluoroisoxazoles in high yields under mild, room-temperature conditions. acs.org

Palladium(II)-Catalyzed Synthesis: Palladium catalysts offer versatile pathways to various isoxazole structures. Pd(II)-catalyzed processes can facilitate the electrophilic intramolecular cyclization of alkynes and aldoximes to yield 3,4,5-trisubstituted isoxazoles. nih.gov Furthermore, palladium catalysis enables complex cascade reactions, such as the sequential electrophilic cyclization and C-H annulation of alkynyl-oxime ethers with maleimides, to construct intricate isoxazole-phthalimide fused poly-heterocyclic systems. acs.org

| Catalyst | Reaction Type | Substrates | Product Type | Key Features | Reference |

|---|---|---|---|---|---|

| Copper(I) | [3+2] Cycloaddition | Nitrile Oxides + Terminal Alkynes | 3,5-Disubstituted Isoxazoles | High regioselectivity; One-pot procedures. | acs.org |

| Copper | Cascade Reaction | Fluoroalkyl Diazo Compounds + Alkynes | Fluoroalkylated Isoxazoles | Mild conditions; High functional group tolerance. | acs.orgorganic-chemistry.org |

| Gold(I)/AuCl₃ | Cyclization/Fluorination | 2-Alkynone O-Methyl Oximes | 4-Fluoroisoxazoles | One-pot cascade; High yields at room temp. | organic-chemistry.orgresearchgate.netacs.org |

| Palladium(II) | Cyclative Annulation | Alkynyl-Oxime Ethers + Maleimides | Isoxazole-Phthalimide Hybrids | Construction of complex fused systems. | acs.org |

Metal-Free Synthetic Routes

Concerns about the cost, toxicity, and removal of metal catalysts have spurred the development of metal-free alternatives for isoxazole synthesis. nih.gov These methods often rely on common organic reagents or physical activation to promote the desired transformations.

One prominent metal-free strategy involves the use of tert-butyl nitrite (TBN) as both a radical initiator and a source of the N–O fragment required for the isoxazole ring. nih.gov This approach enables the intramolecular cycloaddition of propargyl-substituted methyl azaarenes to form complex isoxazole-fused tricyclic alkaloids in a one-pot process. nih.gov Another effective metal-free method employs the organic base 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) to promote the regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes. rsc.org For fluorinated analogues, a metal-free methodology has been developed for synthesizing heterocyclic trifluoromethyl- and fluoroalkylselenolated molecules through intramolecular ring closures promoted by CF3SeCl. nih.govresearchgate.net

Regioselective Control in the Formation of 3,5-Disubstituted Isoxazoles

A critical challenge in isoxazole synthesis, particularly via the [3+2] cycloaddition pathway, is controlling the regioselectivity. The reaction between an unsymmetrical alkyne and a nitrile oxide can potentially yield two regioisomers: the 3,5-disubstituted and the 3,4-disubstituted isoxazole. For applications involving compounds like 3,5-bis(trifluoromethyl)isoxazole, achieving exclusive or high selectivity for the 3,5-isomer is paramount.

Several factors and strategies are employed to achieve this control:

Catalyst Choice : As noted, copper(I) catalysis strongly favors the formation of 3,5-disubstituted isoxazoles from terminal alkynes. acs.orgnih.gov In contrast, ruthenium(II) catalysts can be used to selectively produce 3,4-disubstituted isoxazoles. nih.gov

Reaction Partners : The nature of the reactants plays a crucial role. The reaction of α,β-unsaturated ketones with N-hydroxyl-4-toluenesulfonamide provides excellent regioselectivity for 3,5-disubstituted products. acs.org This is attributed to the tosyl group, which enhances the nucleophilicity of the hydroxylamine's nitrogen atom, directing the initial conjugate addition. acs.org

Leaving Groups : In certain cycloaddition reactions, the nature of the leaving group on the dipolarophile can be a deciding factor in determining the regiochemical outcome. nih.gov

Promoter : The use of the organic base DBU has been shown to promote a highly regioselective synthesis of 3,5-disubstituted isoxazoles from aldoximes and various alkynes. rsc.org

These methods ensure that the desired 3,5-disubstituted scaffold is formed preferentially, which is essential for the synthesis of specifically functionalized isoxazoles. acs.orgacs.org

Green Chemistry and Sustainable Synthetic Approaches for Isoxazoles

The principles of green chemistry, which aim to reduce waste, minimize energy consumption, and use less hazardous materials, are increasingly influencing the design of synthetic routes for isoxazoles. preprints.org These approaches not only offer environmental benefits but can also lead to more efficient and cost-effective processes.

Key green approaches in isoxazole synthesis include the use of water as a reaction solvent, the application of solvent-free reaction conditions, and the utilization of alternative energy sources to drive reactions. nih.govpreprints.org For instance, an efficient synthesis of 3,4,5-trisubstituted isoxazoles has been developed in water under mild basic conditions at room temperature. nih.gov Another example is the use of an agro-waste extract as a catalyst for the synthesis of isoxazol-5(4H)-ones under solvent-free conditions. nih.gov

Microwave-Assisted Synthesis

Microwave irradiation has become a popular tool in green chemistry for its ability to dramatically reduce reaction times, often from hours to minutes, and improve yields. This technique has been successfully applied to the synthesis of 3,5-disubstituted isoxazoles. One-pot, uncatalyzed, microwave-assisted 1,3-dipolar cycloaddition reactions provide a rapid and regioselective route to these compounds. nih.gov The synthesis of isoxazole Schiff bases, which conventionally requires hours of refluxing, can be completed in as little as 30 seconds with significantly higher yields using microwave assistance. This method is efficient, environmentally friendly due to the reduced need for solvents, and offers simple operational setup. nih.gov

Deep Eutectic Solvents in Isoxazole Synthesis

The pursuit of environmentally benign and sustainable chemical processes has led to the exploration of deep eutectic solvents (DESs) as alternative reaction media. These solvents, typically formed from a mixture of a quaternary ammonium (B1175870) salt like choline (B1196258) chloride with a hydrogen bond donor such as urea, offer advantages like low cost, biodegradability, low vapor pressure, and high thermal stability. core.ac.ukbeilstein-journals.orgsphinxsai.com In the context of isoxazole synthesis, DESs have emerged as effective and recyclable media, promoting reactions under mild conditions and often leading to high yields. core.ac.uknih.gov

Research has demonstrated the successful one-pot, three-step synthesis of various 3,5-disubstituted isoxazoles and related isoxazolines using a choline chloride:urea (ChCl:urea) DES. nih.gov This methodology is significant as it avoids the use of hazardous organic solvents and, in many cases, toxic metal catalysts. The reaction proceeds efficiently in the DES, which can be recovered and reused multiple times without a significant drop in product yield, underscoring the green credentials of this approach. core.ac.uknih.gov

A general and effective procedure for the synthesis of 3,5-disubstituted isoxazoles in a ChCl:urea (1:2 molar ratio) DES involves the initial reaction of an aldehyde with hydroxylammonium chloride and sodium hydroxide (B78521) at 50 °C. nih.gov This is followed by the addition of N-chlorosuccinimide to facilitate the in situ generation of the corresponding nitrile oxide. Finally, the introduction of an alkyne to the reaction mixture leads to a 1,3-dipolar cycloaddition, yielding the desired 3,5-disubstituted isoxazole. nih.gov The entire sequence is conveniently performed in a single pot.

Similarly, a one-pot, three-component synthesis of arylmethylidene-isoxazol-5(4H)-ones has been efficiently carried out in ChCl:urea. core.ac.ukbeilstein-journals.org This reaction, involving an aromatic aldehyde, ethyl acetoacetate, and hydroxylamine hydrochloride, proceeds rapidly at 80 °C, affording excellent yields of the desired products in as little as 15-25 minutes. core.ac.ukbeilstein-journals.org The use of ChCl:urea as the reaction medium was found to be crucial for the success of the reaction, as the absence of this solvent resulted in no product formation. nih.gov

While the application of deep eutectic solvents has been established for a range of substituted isoxazoles, including those with aryl and alkyl groups, the specific synthesis of 3,5-bis(trifluoromethyl)isoxazole using this methodology is not prominently detailed in the reviewed scientific literature. However, the existing protocols for analogous fluorinated and non-fluorinated isoxazoles provide a strong foundation for adapting this green synthetic route to trifluoromethyl-containing derivatives. The synthesis of other trifluoromethyl-substituted isoxazoles has been reported in other green media, such as water, indicating the feasibility of forming such structures under environmentally friendly conditions. beilstein-journals.org

The research findings for the synthesis of analogous isoxazoles in deep eutectic solvents are summarized in the tables below.

Table 1: Optimization of Reaction Conditions for Arylmethylidene-isoxazol-5(4H)-ones in ChCl:urea (1:2)

| Entry | Temperature (°C) | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | Room Temp | 48 | <20 |

| 2 | 70 | 30 | 75 |

| 3 | 80 | 15 | 92 |

| 4 | 90 | 15 | 92 |

Data sourced from Farooqui et al. core.ac.uk

Table 2: Synthesis of Various Arylmethylidene-isoxazol-5(4H)-ones in ChCl:urea at 80 °C| Entry | R-group of Aldehyde | Time (min) | Yield (%) |

|---|---|---|---|

| 1 | 2-OH-C₆H₄ | 20 | 90 |

| 2 | 4-OCH₃-C₆H₄ | 15 | 92 |

| 3 | 4-Cl-C₆H₄ | 20 | 91 |

| 4 | 3,4-(OCH₃)₂-C₆H₃ | 25 | 89 |

| 5 | 4-CH₃-C₆H₄ | 15 | 94 |

| 6 | C₆H₅CH=CH | 15 | 93 |

Data sourced from Farooqui et al. core.ac.uk

Table 3: Reusability of ChCl:urea in the Synthesis of 4-(4-methoxybenzylidene)-3-methylisoxazol-5(4H)-one| Cycle | Yield (%) |

|---|---|

| 1 | 92 |

| 2 | 91 |

| 3 | 90 |

| 4 | 89 |

Data sourced from Farooqui et al. core.ac.uk

Reactivity and Chemical Transformations of 3,5 Bis Trifluoromethyl Isoxazole

Stability and Electron-Withdrawing Effects of Trifluoromethyl Groups on Isoxazole (B147169) Ring

The presence of two strongly electron-withdrawing trifluoromethyl groups significantly impacts the electronic properties and stability of the isoxazole ring. These groups enhance the thermal and metabolic stability of the molecule, a desirable feature for pharmaceutical applications. The electron-withdrawing nature of the CF3 groups decreases the electron density of the isoxazole ring, making it less susceptible to electrophilic attack. nanobioletters.com Conversely, this electronic deficiency enhances the susceptibility of the ring to nucleophilic attack, a key aspect of its reactivity profile.

The stability of the isoxazole ring is also influenced by the degree of conjugation. The conversion of isoxazolines to the more aromatic isoxazoles leads to a more stable system due to increased conjugation. researchgate.net The combination of the inherent stability of the aromatic isoxazole ring and the robust nature of the trifluoromethyl groups results in a highly stable molecule.

Ring-Opening Reactions of Trifluoromethylated Isoxazolines and Isoxazoles

Despite their general stability, trifluoromethylated isoxazoles and their isoxazoline (B3343090) precursors can undergo ring-opening reactions under specific conditions, providing pathways to valuable fluorinated building blocks.

Formation of Trifluoromethylated γ-Amino Alcohols from Isoxazolines

The reduction of isoxazolines is a well-established method for the synthesis of γ-amino alcohols. This transformation involves the cleavage of the weak N-O bond within the isoxazoline ring. While direct examples involving 3,5-bis(trifluoromethyl)isoxazoline are not prevalent in the provided search results, the general principle of reducing the isoxazoline ring to access γ-amino alcohols is a fundamental reaction. google.com The synthesis of trifluoromethylated β-amino alcohols often involves the reduction of precursor molecules. nih.govmdpi.comnih.gov For instance, trifluoromethylated benzyl-O-oximes can be reduced to the corresponding α-trifluoromethyl-β-amino alcohols. mdpi.comnih.gov This suggests that a similar reductive ring-opening of a suitably substituted trifluoromethylated isoxazoline could yield trifluoromethylated γ-amino alcohols.

Formation of Tertiary Fluorinated Carbonyl Compounds from Isoxazoles

A notable reaction of substituted isoxazoles is their ring-opening fluorination to yield tertiary fluorinated carbonyl compounds. researchgate.netorganic-chemistry.orgchemrxiv.org Treatment of isoxazoles with an electrophilic fluorinating agent like Selectfluor® can lead to the formation of α-fluorocyanoketones. researchgate.netorganic-chemistry.orgchemrxiv.org This process involves an initial fluorination of the isoxazole ring, followed by deprotonation and cleavage of the N-O bond. researchgate.net The reaction demonstrates good functional group tolerance, allowing for the presence of various substituents on the isoxazole core. researchgate.net Although the specific case of 3,5-bis(trifluoromethyl)isoxazole is not detailed, isoxazoles with a trifluoromethyl group at the C5 position have been shown to be compatible with this reaction. researchgate.net

Functionalization and Derivatization Strategies

The functionalization of the 3,5-bis(trifluoromethyl)isoxazole core is crucial for the development of new derivatives with tailored properties. Key strategies focus on the C-4 position and nucleophilic additions to the ring.

Nucleophilic Additions to Isoxazole Ring

The electron-deficient nature of the 3,5-bis(trifluoromethyl)isoxazole ring makes it a good candidate for nucleophilic addition reactions. The presence of strong electron-withdrawing groups facilitates the attack of nucleophiles. A general protocol for the functionalization of the isoxazole ring involves the reaction of 5-nitroisoxazoles with various nucleophiles via aromatic nucleophilic substitution (SNAr). rsc.org This method, characterized by its mild conditions and high yields, allows for the introduction of a wide range of functional groups. rsc.org Although this specific example involves a nitro leaving group, it underscores the potential for nucleophilic substitution on an appropriately activated isoxazole ring, a principle that could be extended to systems like 3,5-bis(trifluoromethyl)isoxazole. Additionally, the synthesis of N-(3,5-bis(trifluoromethyl)benzyl)stearamide demonstrates the reactivity of related benzylamine (B48309) derivatives in nucleophilic reactions. mdpi.com

Diversification into Biheteroaryl Structures

The conversion of 3,5-bis(trifluoromethyl)isoxazole into biheteroaryl structures, which involves forming a direct bond between the isoxazole ring and another heteroaromatic ring, is a synthetically challenging task. The primary route for such a transformation would typically involve the functionalization of the C-4 position of the isoxazole ring, followed by a cross-coupling reaction. However, the strong electron-withdrawing nature of the two trifluoromethyl (-CF₃) groups significantly deactivates the isoxazole core, posing considerable hurdles for common synthetic methodologies.

Challenges in C-H Functionalization

Direct C-H activation or arylation at the 4-position is a modern and atom-economical strategy for creating biaryl and biheteroaryl linkages. Research into the palladium-catalyzed C-H activation of isoxazoles has shown that the electronic properties of the isoxazole ring are a critical factor. Studies have noted that electron-deficient isoxazoles are coupled with much lower efficiency than their electron-rich counterparts. cardiff.ac.uk The 3,5-bis(trifluoromethyl)isoxazole scaffold is highly electron-deficient, which makes the C-H bond at the 4-position less susceptible to oxidative addition in catalytic cycles.

While direct C-H arylation of 3,5-bis(trifluoromethyl)isoxazole itself to form biheteroaryl structures is not well-documented in the literature, studies on analogous, less electron-poor trifluoromethylated isoxazoles illustrate the difficulties. For instance, the intermolecular cross-coupling of 5-phenyl-3-trifluoromethylisoxazole with aryl bromides has been investigated. Even with this less deactivated substrate, the reaction requires forcing conditions and can result in low conversion rates, highlighting the inherent inertness of the C-4 position. cardiff.ac.uk

Alternative Functionalization Approaches

Given the challenges of direct C-H activation, an alternative strategy involves a two-step process: initial functionalization of the 4-position followed by a cross-coupling reaction (e.g., Suzuki, Stille, or Negishi coupling). This approach requires the introduction of a handle, such as a halogen or a boron-based functional group, at the C-4 position.

One potential method to achieve this initial functionalization is through lithiation. Deprotonation at the 4-position using a strong base like n-butyllithium (nBuLi) could generate an organolithium intermediate. cardiff.ac.uk This nucleophilic species could then, in theory, be trapped with an electrophile to install the necessary functional group for a subsequent cross-coupling reaction to build the biheteroaryl structure. However, the practical application of this sequence starting from 3,5-bis(trifluoromethyl)isoxazole for the synthesis of biheteroaryl compounds remains an area with limited reported success.

The table below summarizes the challenges and potential strategies for the diversification of electron-deficient isoxazoles.

| Strategy | Description | Challenges & Considerations for 3,5-Bis(trifluoromethyl)isoxazole |

| Direct C-H Arylation | Palladium-catalyzed reaction to directly couple the C-4 C-H bond with a heteroaryl halide. | High electron deficiency of the isoxazole ring significantly reduces reactivity and coupling efficiency. cardiff.ac.uk |

| Lithiation-Trapping | Deprotonation at the C-4 position with a strong base, followed by reaction with an electrophile (e.g., I₂, B(OR)₃). | Requires careful control of conditions to achieve selective deprotonation without side reactions. The stability of the resulting lithiated intermediate can be a concern. |

| Cross-Coupling | Reaction of a pre-functionalized isoxazole (e.g., 4-halo- or 4-boryl-isoxazole) with a heteroaryl coupling partner. | The synthesis of the required functionalized 3,5-bis(trifluoromethyl)isoxazole precursor is a significant challenge in itself. |

Advanced Spectroscopic and Computational Analysis of 3,5 Bis Trifluoromethyl Isoxazole

Structural Elucidation Techniques Relevant to Fluorinated Isoxazoles

The definitive identification and structural confirmation of fluorinated isoxazoles like 3,5-Bis(trifluoromethyl)isoxazole rely on a combination of modern spectroscopic methods. These techniques provide a comprehensive picture of the molecule's atomic connectivity and three-dimensional arrangement.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁹F)

NMR spectroscopy is an indispensable tool for the structural analysis of fluorinated organic molecules. For 3,5-Bis(trifluoromethyl)isoxazole, ¹H, ¹³C, and ¹⁹F NMR each offer unique and complementary information.

¹H NMR: The ¹H NMR spectrum is expected to be relatively simple, showing a single resonance for the proton at the C4 position of the isoxazole (B147169) ring. The chemical shift of this proton is influenced by the electronegative oxygen and nitrogen atoms in the ring and the two adjacent trifluoromethyl groups. In related isoxazole structures, the isoxazole-H proton typically appears as a singlet in the range of δ 6.3-6.9 ppm. rsc.org For instance, the C4-H in 5-phenyl-3-(trifluoromethyl)isoxazole is observed at δ 6.20 (s, 1H). rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the molecule. The carbons of the two trifluoromethyl groups will appear as quartets due to coupling with the three fluorine atoms (¹JCF). The carbons of the isoxazole ring (C3, C4, and C5) will have distinct chemical shifts. The C3 and C5 carbons, directly attached to the electron-withdrawing CF₃ groups, are expected to be significantly deshielded and will also show quartet splitting (²JCCF). For comparison, in 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459), the trifluoromethyl carbon appears at δ 119.6 (q, J = 271.0 Hz), while the C5 carbon is at δ 155.5 (q, J = 38.2 Hz). rsc.org

¹⁹F NMR: As a fluorinated compound, ¹⁹F NMR is particularly informative. nih.govnih.gov It is expected to show a single sharp singlet for the six equivalent fluorine atoms of the two trifluoromethyl groups, as long-range coupling to the C4 proton is typically not resolved. The chemical shift provides a clear indication of the fluorine environment. In various 3-(trifluoromethyl)isoxazole (B8813419) derivatives, the ¹⁹F NMR signal for the CF₃ group is consistently found around δ -63 to -64 ppm. rsc.org

Table 1: Representative NMR Data for Related Fluorinated Isoxazole Compounds

| Compound | Nucleus | Chemical Shift (δ, ppm) | Multiplicity & Coupling Constant (J, Hz) | Reference |

|---|---|---|---|---|

| 5-phenyl-3-(trifluoromethyl)isoxazole | ¹H | 6.20 | s | rsc.org |

| ¹³C | 155.5 (C5), 119.6 (CF₃) | q, J = 38.2; q, J = 271.0 | rsc.org | |

| ¹⁹F | -63.9 | s | rsc.org | |

| (3-(trifluoromethyl)isoxazol-5-yl)methanol | ¹H | 6.50 | s | rsc.org |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern of a compound, further confirming its identity. High-Resolution Mass Spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental formula. For 3,5-Bis(trifluoromethyl)isoxazole, the molecular ion peak [M]⁺ would be expected at its calculated mass. The fragmentation pattern would likely involve the loss of CF₃ groups and cleavage of the isoxazole ring, providing structural clues. The characterization of newly synthesized fluorinated compounds, including those with trifluoromethyl groups, routinely includes HRMS data to confirm their composition. mdpi.comacs.org

X-Ray Diffraction Analysis for Solid-State Structures

For compounds that can be crystallized, single-crystal X-ray diffraction provides unambiguous proof of structure, including precise bond lengths, bond angles, and intermolecular interactions in the solid state. While a specific crystal structure for 3,5-Bis(trifluoromethyl)isoxazole was not found in the provided sources, this technique has been used to determine the stereochemistry of related fluorinated isoxazoles. researchgate.net Such an analysis would definitively confirm the planar structure of the isoxazole ring and the geometry of the trifluoromethyl groups relative to the ring.

Quantum Chemical Calculations

Computational chemistry, particularly methods based on quantum mechanics, offers profound insights into the molecular properties of compounds like 3,5-Bis(trifluoromethyl)isoxazole, complementing experimental data.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Properties

Density Functional Theory (DFT) is a powerful computational method used to predict the most stable three-dimensional structure (geometry optimization) and to calculate various electronic properties of a molecule. nih.govnih.gov The process involves finding the lowest energy arrangement of the atoms by iteratively adjusting their coordinates. stackexchange.com For 3,5-Bis(trifluoromethyl)isoxazole, DFT calculations, often using functionals like B3LYP with an appropriate basis set (e.g., 6-311+G(d,p)), can be employed to predict bond lengths, bond angles, and dihedral angles. mdpi.com These theoretical values can then be compared with experimental data, if available. ijpsat.orgresearchgate.net Furthermore, DFT is used to calculate electronic properties such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding the molecule's reactivity. nih.gov

Once the molecular geometry is optimized using DFT, the same level of theory can be used to calculate the vibrational frequencies of the molecule. nih.govnih.gov This computational analysis generates a theoretical vibrational spectrum that can be correlated with experimental Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectra. nih.gov

The analysis involves predicting the frequency, intensity, and motion (e.g., stretching, bending) of each vibrational mode. For 3,5-Bis(trifluoromethyl)isoxazole, characteristic vibrations would include:

C-F stretching modes of the trifluoromethyl groups, typically appearing at high wavenumbers.

Stretching and bending modes of the isoxazole ring (C=N, C-O, N-O stretches).

C-H stretching and bending modes of the single proton on the ring.

By comparing the calculated vibrational frequencies with the peaks observed in experimental FT-IR and FT-Raman spectra, a detailed assignment of the spectral bands can be made. mdpi.comnih.gov This correlation serves as a powerful confirmation of the molecule's structure, as the vibrational signature is unique to its specific arrangement of atoms and bonds. nih.gov

Table 2: List of Compounds Mentioned

| Compound Name |

|---|

| 3,5-Bis(trifluoromethyl)isoxazole |

| 5-phenyl-3-(trifluoromethyl)isoxazole |

| (3-(trifluoromethyl)isoxazol-5-yl)methanol |

| N-(3,5-bis(trifluoromethyl)benzyl)stearamide |

| 3,3'-bis (trifluoromethyl) benzophenone |

| 1-phenyl-3-(1,2,3-thiadiazol-5-yl)urea |

| 3,5-Bis(trifluoromethyl)phenol |

| 3,5-diphenylisoxazole |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(4-methoxyanilino)methyl]pyrazol-1-yl] benzoic acid |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3,5-dichloroanilino)methyl]pyrazol-1-yl] benzoic acid |

| 4-[[3-[3,5-Bis(trifluoromethyl)phenyl]-1-(4-carboxyphenyl)pyrazol-4-yl]methylamino] benzoic acid |

| 4-[3-[3,5-Bis(trifluoromethyl)phenyl]-4-[(3,4-difluoroanilino)methyl]pyrazol-1-yl] benzoic acid |

| 4-hydroxynaphtho[2,1-d]oxazole-5-carboxylic esters |

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) is a valuable descriptor for understanding the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. The MEP map of 3,5-Bis(trifluoromethyl)isoxazole, generated through computational methods, would reveal the regions of positive, negative, and neutral electrostatic potential.

A hypothetical MEP map would likely display the following characteristics:

| Molecular Region | Predicted Electrostatic Potential | Implication for Reactivity |

| Isoxazole Nitrogen Atom | Strongly Negative | Susceptible to electrophilic attack and protonation. |

| Isoxazole Oxygen Atom | Negative | Potential site for interaction with electrophiles. |

| C3 and C5 Carbon Atoms | Positive | Activated towards nucleophilic attack due to the electron-withdrawing trifluoromethyl groups. |

| Trifluoromethyl Groups | Positive (on Fluorine atoms) | Generally unreactive towards electrophiles but contribute to the overall electrophilicity of the ring. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule by localizing the molecular orbitals into one-center (lone pairs) and two-center (bonds) entities, which align with the intuitive Lewis structure concept. nih.govacs.orgnih.gov This analysis can quantify the hybridization of atoms, the polarity of bonds, and the extent of electron delocalization through donor-acceptor interactions.

For 3,5-Bis(trifluoromethyl)isoxazole, an NBO analysis would be expected to reveal:

Hybridization: The hybridization of the atoms in the isoxazole ring would be determined, likely showing sp2 character for the carbon and nitrogen atoms, consistent with an aromatic-like system.

Bonding and Lone Pairs: The analysis would explicitly describe the σ and π bonds within the isoxazole ring and the C-C and C-F bonds of the trifluoromethyl groups. It would also characterize the lone pairs on the nitrogen and oxygen atoms.

A representative table of expected NBO analysis results might look like this:

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Interaction Type |

| LP (1) O | π* (C3-N) | High | Lone pair delocalization into the ring |

| LP (1) N | π* (C4-C5) | Moderate | Lone pair delocalization contributing to aromaticity |

| σ (C-F) | σ* (C-C) | Low | Hyperconjugative interactions |

Fukui Functions for Reactivity Prediction

Fukui functions are a component of Density Functional Theory (DFT) that help in predicting the most reactive sites in a molecule for electrophilic, nucleophilic, and radical attacks. These functions are derived from the change in electron density at a particular point in the molecule with respect to a change in the total number of electrons.

For 3,5-Bis(trifluoromethyl)isoxazole, the calculation of Fukui functions would provide a quantitative measure of the reactivity of each atom.

f+(r): This function indicates the propensity of a site to accept an electron (nucleophilic attack). It is expected that the C3 and C5 positions of the isoxazole ring would have high f+(r) values, again highlighting their susceptibility to nucleophiles due to the strong electron-withdrawing nature of the CF3 groups.

f-(r): This function points to the site most likely to donate an electron (electrophilic attack). The nitrogen and oxygen atoms are predicted to have the highest f-(r) values, consistent with the MEP analysis.

f0(r): This function is used to predict sites for radical attack.

The Fukui functions would provide a more nuanced and quantitative picture of reactivity compared to the qualitative predictions from MEP analysis.

Mechanistic Studies via Computational Methods

Computational methods are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating activation energies. For the synthesis of 3,5-Bis(trifluoromethyl)isoxazole, which can be prepared through various routes including the cycloaddition of nitrile oxides with trifluoromethylated alkynes, computational studies can provide invaluable insights. mdpi.comnih.govorganic-chemistry.org

A computational mechanistic study would typically involve:

Reactant and Product Optimization: The geometries of the reactants, intermediates, transition states, and products are optimized to find their lowest energy structures.

Transition State Searching: Sophisticated algorithms are used to locate the transition state structures connecting reactants to products.

Intrinsic Reaction Coordinate (IRC) Calculations: IRC calculations are performed to confirm that the identified transition state correctly connects the desired reactant and product.

For the formation of 3,5-Bis(trifluoromethyl)isoxazole via a [3+2] cycloaddition, computational studies could clarify the regioselectivity of the reaction, explaining why the 3,5-disubstituted product is formed preferentially over other possible isomers.

Conformational Analysis and Molecular Alignments

Conformational analysis investigates the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. While the isoxazole ring itself is rigid, the trifluoromethyl groups can rotate.

A computational conformational analysis of 3,5-Bis(trifluoromethyl)isoxazole would involve scanning the potential energy surface as a function of the dihedral angles associated with the rotation of the C-CF3 bonds. This would identify the most stable conformers and the energy barriers between them. The results of such an analysis are crucial for understanding how the molecule might interact with biological targets or other molecules, as the conformation can significantly impact its binding affinity and reactivity.

Molecular alignment studies, often used in drug design, would involve superimposing the structure of 3,5-Bis(trifluoromethyl)isoxazole with other known active molecules to identify common structural features that might be responsible for a particular biological activity. This can provide a rationale for its observed properties and guide the design of new, more potent analogues.

Role As a Chemical Synthon and Building Block in Complex Molecular Architectures

Precursor in Heterocyclic Synthesis

There is currently a lack of specific published research demonstrating the use of 3,5-bis(trifluoromethyl)isoxazole as a direct precursor for the synthesis of other heterocyclic systems. The existing literature focuses on the synthesis of trifluoromethylated isoxazoles rather than the reactions of the 3,5-bis(trifluoromethyl)isoxazole core to form new rings.

Design of Fluorinated Molecular Scaffolds for Chemical Diversification

Future Research Directions and Challenges

Development of Novel and Efficient Synthetic Routes for Specific Isomers

The synthesis of trifluoromethyl-substituted isoxazoles often results in lower yields compared to their methyl-substituted counterparts. nih.gov This highlights a significant challenge and an area ripe for innovation. The reaction of 1,1,1-trifluoro-4-phenylbut-3-yn-2-one (B8805430) with hydroxylamine (B1172632) has been used to synthesize 5-phenyl-3-(trifluoromethyl)isoxazole, while the reaction of 4,4,4-trifluoro-1-phenyl-1,3-butanedione with hydroxylamine yields the 3-phenyl-5-(trifluoromethyl)isoxazole (B5696459) isomer. elsevierpure.com These examples underscore the critical role of starting materials in directing regioselectivity.

Future research should focus on developing novel synthetic methodologies that offer high yields and precise control over the regiochemistry to selectively produce isomers like 3,5-bis(trifluoromethyl)isoxazole. This includes the exploration of new catalysts and reaction conditions that can overcome the challenges posed by the electron-deficient nature of the trifluoromethyl groups. nih.gov The development of metal-free, cascade reactions, such as the one using CF3SO2Na and tBuONO for the synthesis of 4-(trifluoromethyl)isoxazoles, presents a promising avenue for more sustainable and efficient syntheses. organic-chemistry.org

Table 1: Synthetic Approaches for Trifluoromethylated Isoxazoles

| Precursor(s) | Reagent | Product Isomer | Reference |

| 1,1,1-Trifluoro-4-phenylbut-3-yn-2-one | Hydroxylamine | 5-phenyl-3-(trifluoromethyl)isoxazole | elsevierpure.com |

| 4,4,4-Trifluoro-1-phenyl-1,3-butanedione | Hydroxylamine | 3-phenyl-5-(trifluoromethyl)isoxazole | elsevierpure.com |

| α,β-Unsaturated carbonyl compounds | CF3SO2Na, tBuONO | 4-(trifluoromethyl)isoxazoles | organic-chemistry.org |

Exploration of Underexplored Reactivity Profiles of Perfluorinated Isoxazoles

The reactivity of isoxazoles is influenced by the substituents on the ring. The presence of two strongly electron-withdrawing trifluoromethyl groups in 3,5-bis(trifluoromethyl)isoxazole is expected to significantly impact its reactivity, making it susceptible to nucleophilic attack. However, the specific reactivity profile of this and other perfluorinated isoxazoles remains largely unexplored.

Future investigations should systematically study the reactions of 3,5-bis(trifluoromethyl)isoxazole with a variety of nucleophiles and electrophiles. This will help to understand the electronic effects of the CF3 groups on the isoxazole (B147169) core and to unlock new synthetic transformations. For instance, understanding the regioselectivity of nucleophilic additions could enable the development of novel functionalization strategies. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Relationships and Predictive Synthesis

Computational modeling is a powerful tool for understanding and predicting chemical reactivity. In the context of perfluorinated isoxazoles, theoretical calculations can provide valuable insights into their electronic structure, stability, and reaction mechanisms.

Future research should employ advanced computational methods, such as density functional theory (DFT), to model the structure-reactivity relationships of 3,5-bis(trifluoromethyl)isoxazole and its derivatives. These models can help to rationalize experimentally observed reactivity and to predict the outcomes of new reactions. This predictive capability can guide the design of more efficient and selective synthetic routes, reducing the need for extensive empirical screening.

Synthesis of Highly Functionalized Derivatives with Precise Regiocontrol

The synthesis of highly functionalized isoxazole derivatives is crucial for developing new drug candidates and advanced materials. nih.govresearchgate.net Achieving precise regiocontrol in the functionalization of the isoxazole ring, especially one bearing two deactivating trifluoromethyl groups, is a significant synthetic challenge.

Future efforts should be directed towards the development of synthetic methods that allow for the introduction of a wide range of functional groups onto the 3,5-bis(trifluoromethyl)isoxazole scaffold with high regioselectivity. This could involve the use of organometallic reagents, transition-metal catalysis, or directed C-H activation strategies. The ability to synthesize a diverse library of functionalized derivatives is essential for systematic structure-activity relationship (SAR) studies and the discovery of new applications for this class of compounds. rsc.org

Q & A

Basic: What are the established synthetic routes for 3,5-Bis(trifluoromethyl)isoxazole, and what factors influence reaction efficiency?

Answer:

The synthesis of 3,5-bis(trifluoromethyl)isoxazole derivatives typically involves [3+2] cycloaddition reactions between nitrile oxides and alkynes, or via condensation of hydroxylamine with β-diketones. Key factors affecting efficiency include:

- Solvent selection : Polar aprotic solvents like DMSO enhance reaction rates (e.g., uses DMSO for triazole synthesis via hydrazide condensation) .

- Catalysts : Lewis acids (e.g., ZnCl₂) or transition metals (e.g., CuI) improve regioselectivity and yield in cycloadditions .

- Temperature : Reflux conditions (e.g., 18 hours at 100°C) are critical for complete conversion, as seen in triazole derivative synthesis .

- Purification : Crystallization with water-ethanol mixtures is effective for isolating high-purity products (65% yield reported in ) .

Advanced: How can regioselectivity challenges in trifluoromethylated isoxazole synthesis be addressed?

Answer:

Regioselectivity in cycloaddition reactions can be controlled via:

- Substituent electronic effects : Electron-withdrawing groups (e.g., CF₃) direct nitrile oxides to react at specific positions .

- Catalytic systems : Copper(I) catalysts favor 5-trifluoromethyl substitution, as demonstrated in intramolecular cycloadditions ( , Scheme 2) .

- Pre-functionalized precursors : Using pre-halogenated intermediates (e.g., 3,5-bis(trifluoromethyl)phenyl isocyanate, ) ensures targeted substitution .

Basic: What analytical methods are recommended for characterizing 3,5-Bis(trifluoromethyl)isoxazole derivatives?

Answer:

Key techniques include:

- X-ray crystallography : Resolves bond lengths and angles (e.g., dihedral angles of 4-methoxyphenyl derivatives in ) .

- Multinuclear NMR : ¹H and ¹⁹F NMR identify substitution patterns (e.g., CRM4601-b in for quantitative ¹⁹F analysis) .

- Melting point determination : Correlates with purity (e.g., 140–144°C for 3,5-bis(trifluoromethyl)benzoic acid in ) .

Advanced: How should researchers resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., MIC testing in uses consistent bacterial strains) .

- Structural modifications : Minor substituent changes (e.g., pyrazole vs. triazole cores in vs. 17) alter activity; use SAR studies to isolate critical groups .

- Purity verification : Employ HPLC or LC-MS (e.g., NIST-certified reference materials in ) to confirm compound integrity .

Basic: What experimental design principles apply to evaluating biological activity?

Answer:

- Dose-response studies : Test a concentration gradient (e.g., 0.1–100 µM) to determine IC₅₀ values .

- Control groups : Include positive controls (e.g., ciprofloxacin in antibacterial assays) and vehicle controls (e.g., DMSO) .

- Replicates : Use triplicate measurements to ensure statistical significance (applied in pyrazole derivative testing, ) .

Advanced: What strategies improve metabolic stability in 3,5-Bis(trifluoromethyl)isoxazole pharmacophores?

Answer:

- Bioisosteric replacement : Substitute labile groups with stable analogs (e.g., morpholino groups in aprepitant derivatives, ) .

- Prodrug design : Mask polar groups (e.g., esterification of carboxylic acids) to enhance bioavailability .

- Fluorine shielding : The CF₃ group’s metabolic inertness () reduces oxidative degradation .

Basic: How do crystallographic parameters influence the reactivity of isoxazole derivatives?

Answer:

- Ring puckering : Asymmetry parameters (e.g., Cremer-Pople analysis in ) affect nucleophilic attack sites .

- Intermolecular interactions : Hydrogen bonding (e.g., C=O⋯H-N in triazoles, ) stabilizes intermediates during reactions .

Advanced: What computational methods complement experimental studies of trifluoromethylated isoxazoles?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.